3-(4-CHLOROBENZENESULFONYL)-4-(4-ETHYLPIPERAZIN-1-YL)-6-FLUOROQUINOLINE
Description
This quinoline derivative features a 4-chlorobenzenesulfonyl group at position 3, a 4-ethylpiperazinyl substituent at position 4, and a fluorine atom at position 5. The 4-ethylpiperazinyl group may enhance solubility and binding affinity, while the sulfonyl moiety could influence steric and electronic properties.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-4-(4-ethylpiperazin-1-yl)-6-fluoroquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFN3O2S/c1-2-25-9-11-26(12-10-25)21-18-13-16(23)5-8-19(18)24-14-20(21)29(27,28)17-6-3-15(22)4-7-17/h3-8,13-14H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNODKRSGDJZWKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROBENZENESULFONYL)-4-(4-ETHYLPIPERAZIN-1-YL)-6-FLUOROQUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Chlorobenzenesulfonyl Group: The chlorobenzenesulfonyl group can be attached through a sulfonylation reaction using chlorobenzenesulfonyl chloride and a base such as pyridine.
Incorporation of the Ethylpiperazinyl Group: The ethylpiperazinyl group can be introduced through nucleophilic substitution using 1-ethylpiperazine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROBENZENESULFONYL)-4-(4-ETHYLPIPERAZIN-1-YL)-6-FLUOROQUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-(4-CHLOROBENZENESULFONYL)-4-(4-ETHYLPIPERAZIN-1-YL)-6-FLUOROQUINOLINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROBENZENESULFONYL)-4-(4-ETHYLPIPERAZIN-1-YL)-6-FLUOROQUINOLINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Key Findings :
- Position 4 Substituents : The 4-ethylpiperazinyl group in the target compound may mimic the 4-methoxy group in [36], which enhances DHFR inhibition but risks reduced selectivity. Piperazinyl groups generally improve water solubility and binding to enzyme active sites .
- Position 6 Fluorine : Fluorine at position 6 (shared with [34] and [36]) is associated with increased membrane permeability and metabolic stability, critical for antimicrobial activity .
- Sulfonyl vs.
Enzymatic Selectivity and Mechanism
- DHFR Inhibition: Compounds like [34] and [36] show that substituent bulk and charge influence selectivity. The 4-ethylpiperazinyl group in the target compound may balance bacterial vs. vertebrate DHFR binding, as bulky groups (e.g., diethylamino in [3]) reduce activity, while smaller groups (e.g., ethyl) maintain potency .
- Protonation Effects: The quinoline N-1 protonation state (influenced by electron-withdrawing sulfonyl groups) may enhance bacterial DHFR specificity, as seen in [34] .
Q & A
Q. Optimization Tips :
- Use high-purity solvents (e.g., anhydrous DMF) to minimize side reactions.
- Monitor reaction progress via LC-MS or TLC.
- Adjust stoichiometry (e.g., 1.2 equivalents of 4-ethylpiperazine) to drive reactions to completion .
Basic: How can spectroscopic methods characterize this compound?
Answer:
A combination of techniques is required:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₂₂H₂₁ClFN₃O₂S).
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if crystalline forms are obtained) .
Advanced: How do structural modifications (e.g., sulfonyl group, piperazine substituents) influence bioactivity?
Answer:
Structure-activity relationship (SAR) studies of analogous compounds reveal:
- Sulfonyl Group : Enhances solubility and target binding via polar interactions (e.g., kinase ATP pockets) .
- 4-Ethylpiperazinyl Group : Modulates pharmacokinetics; bulkier substituents (e.g., propyl) may reduce blood-brain barrier penetration .
- C6-Fluorine : Improves metabolic stability by resisting oxidative degradation .
Q. Methodological Approach :
- Synthesize analogs with systematic substitutions.
- Test in vitro assays (e.g., kinase inhibition, metabolic stability) and compare IC₅₀ values .
Advanced: What challenges arise in synthesizing anhydrous crystalline forms, and how are they addressed?
Answer:
Challenges :
Q. Solutions :
- Use solvent-anti-solvent systems (e.g., acetone/water) to control nucleation.
- Characterize polymorphs via PXRD, DSC, and dynamic vapor sorption (DVS) .
- Optimize drying conditions (e.g., vacuum oven at 50°C) to obtain anhydrous forms .
Advanced: How can contradictions in solubility data across studies be resolved?
Answer:
Contradictions often stem from polymorphic forms or measurement conditions.
Resolution Protocol :
Polymorph Screening : Identify all solid forms via high-throughput crystallization.
Solubility Testing :
- Use standardized buffers (pH 1.2–7.4) and shake-flask method.
- Compare results across polymorphs (see Table 1) .
Table 1 : Example Solubility Data for Polymorphs
| Polymorph | Solubility (mg/mL, pH 6.8) | Reference |
|---|---|---|
| Form A | 0.12 | |
| Form B | 0.45 |
Advanced: What computational methods predict target interactions?
Answer:
- Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., FGFR1). Validate with crystal structures of analogous inhibitors .
- MD Simulations : Assess stability of ligand-protein complexes (e.g., 100 ns simulations in GROMACS).
- QSAR Models : Train models on analog datasets to predict bioactivity .
Basic: What structural motifs contribute to its kinase inhibitor potential?
Answer:
- Quinoline Core : Mimics ATP’s adenine in kinase binding pockets.
- Sulfonyl Group : Forms hydrogen bonds with hinge-region residues (e.g., Asp-Phe-Gly motif).
- 4-Ethylpiperazinyl Group : Enhances solubility and modulates selectivity .
Advanced: How to design experiments assessing metabolic stability?
Answer:
In Vitro Protocol :
Liver Microsomes Incubation : Use human or rat microsomes with NADPH cofactor.
LC-MS Analysis : Quantify parent compound depletion over time (t₁/₂ calculation).
CYP Inhibition Assays : Identify major metabolizing enzymes (e.g., CYP3A4) .
Q. Key Parameters :
- Substrate concentration: 1 µM.
- Incubation time: 0–60 minutes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
